molecular formula C15H10FN3 B065405 4-fluoro-2,6-dipyridin-2-ylpyridine CAS No. 193944-65-9

4-fluoro-2,6-dipyridin-2-ylpyridine

Cat. No.: B065405
CAS No.: 193944-65-9
M. Wt: 251.26 g/mol
InChI Key: HOZRNZZLWVHQSI-UHFFFAOYSA-N
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Description

4’-Fluoro-2,2’6’,2’'-terpyridine: is a heterocyclic compound derived from pyridine. It is characterized by the presence of three pyridine rings connected in a linear arrangement, with a fluorine atom substituted at the 4’ position of the central pyridine ring. The molecular formula of this compound is C15H10FN3 , and it has a molecular weight of 251.26 g/mol .

Mechanism of Action

The mechanism of action of 4’-Fluoro-2,2’:6’,2’'-terpyridine is largely determined by its structure. The three N-binding sites enable it to form complexes with various metal ions, leading to a wide range of applications in coordination chemistry and supramolecular chemistry .

Future Directions

The unique properties of 4’-Fluoro-2,2’:6’,2’'-terpyridine make it a promising candidate for future research. Its ability to form complexes with various metal ions opens up possibilities for its use in a wide range of applications, from coordination chemistry to supramolecular self-assembly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-2,2’:6’,2’'-terpyridine typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 4’-Fluoro-2,2’:6’,2’'-terpyridine may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-2,2’:6’,2’'-terpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluoro-2,2’:6’,2’'-terpyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom enhances the compound’s ability to form strong coordination bonds with metal ions, making it particularly valuable in the synthesis of metal complexes for various applications .

Properties

IUPAC Name

4-fluoro-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3/c16-11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZRNZZLWVHQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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